4,4'-Dicyano-2,2'-bipyridine

Overview

Description

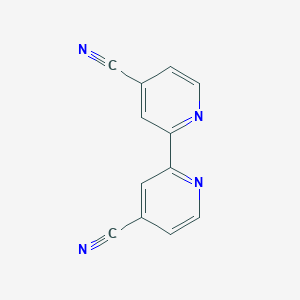

4,4’-Dicyano-2,2’-bipyridine is an organic compound with the molecular formula C₁₂H₆N₄. It is a derivative of bipyridine, where the hydrogen atoms at the 4 and 4’ positions are replaced by cyano groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Dicyano-2,2’-bipyridine typically involves a multistep synthesis process. One common method includes the following steps :

Starting Material: The synthesis begins with 2,2’-bipyridine.

Oxidation: The 2,2’-bipyridine is oxidized using hydrogen peroxide in acetic acid to form 2,2’-bipyridine-N,N’-dioxide.

Industrial Production Methods

Industrial production methods for 4,4’-Dicyano-2,2’-bipyridine are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dicyano-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo selective mono- or disubstitution processes under palladium catalysis.

Coordination Reactions: It acts as a ligand that binds to metals such as molybdenum.

Common Reagents and Conditions

Palladium Catalysis: Used for substitution reactions.

Metal Salts: Used for coordination reactions.

Major Products Formed

Substituted Bipyridines: Products of substitution reactions.

Metal Complexes: Products of coordination reactions with metals.

Scientific Research Applications

Photosensitizers for Solar Fuel Generation

One of the most significant applications of 4,4'-Dicyano-2,2'-bipyridine is in the field of solar fuel generation. It serves as a crucial component in the synthesis of photosensitizer complexes that facilitate light absorption and energy conversion processes.

- Mechanism : dcbpy enhances the efficiency of metal-to-ligand charge transfer (MLCT) processes, which are essential for converting solar energy into chemical energy .

- Case Study : Recent studies have demonstrated that Ir(III) complexes incorporating dcbpy exhibit improved photocatalytic activity for water splitting, suggesting potential for sustainable hydrogen production .

Coordination Chemistry

In coordination chemistry, this compound acts as a versatile ligand capable of forming stable complexes with various metals.

- Metal Complexes : It is often used to synthesize complexes with metals such as platinum and ruthenium, which have applications in catalysis and materials science .

- Data Table : Below is a summary of notable metal complexes formed with dcbpy:

| Metal Complex | Application | Stability |

|---|---|---|

| Pt(dcbpy)(CN)₂ | Catalysis in organic reactions | High |

| Ru(dcbpy)₂ | Photovoltaic devices | Moderate |

| Ir(dcbpy)₃ | Photosensitizers for solar fuels | High |

Vapochromism and pH-dependent Coloration

dcbpy exhibits remarkable vapochromic properties, meaning its color changes in response to vapor exposure. This feature has potential applications in sensors and indicators.

- Color Change Mechanism : The cyano groups influence the electronic properties of the compound, leading to distinct color variations under different environmental conditions .

- Case Study : Research has shown that dcbpy-based materials can be engineered to display specific colors depending on pH levels, making them useful for environmental monitoring applications .

Electrochromic Materials

The electrochromic properties of dcbpy allow it to be utilized in devices that change color upon electrical stimulation. This application is particularly relevant in smart windows and displays.

- Application Example : Devices incorporating dcbpy can switch from transparent to colored states when an electric current is applied, providing energy-efficient solutions for building designs .

Synthesis of Ruthenium Complexes

The synthesis of ruthenium complexes using dcbpy is another prominent application. These complexes are valuable in various fields including photochemistry and catalysis.

Mechanism of Action

The mechanism of action of 4,4’-Dicyano-2,2’-bipyridine involves its role as a ligand in coordination chemistry. The cyano groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can be exploited for tuning photophysical properties in metal complexes. This compound facilitates metal-to-ligand charge-transfer (MLCT) processes, which are crucial for its applications in photosensitizers and other coordination complexes .

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: The parent compound without cyano groups.

4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of cyano groups.

Bis-triazinyl bipyridines (BTBPs): Tetradentate ligands similar in shape to quaterpyridine.

Uniqueness

4,4’-Dicyano-2,2’-bipyridine is unique due to the presence of cyano groups, which significantly alter its electronic properties compared to other bipyridine derivatives. These cyano groups lower the energy of the LUMO, making it a valuable ligand for tuning the photophysical properties of metal complexes .

Biological Activity

4,4'-Dicyano-2,2'-bipyridine (dnbpy) is a bipyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the biological effects of dnbpy, particularly focusing on its cytotoxicity, interaction with biomolecules, and potential therapeutic applications.

This compound is characterized by its bipyridine structure with two cyano groups at the 4,4' positions. This configuration influences its reactivity and ability to form complexes with various metal ions, enhancing its biological activity.

1. Cytotoxicity

Research has indicated that dnbpy and its metal complexes exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that ruthenium(II) complexes containing dnbpy showed selective cytotoxicity towards cancer cells while sparing normal cells. The cytotoxicity was assessed using the SRB assay against cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) .

| Cell Line | Cytotoxicity IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 5.0 | High |

| MCF7 | 7.5 | Moderate |

| SKOV3 | 6.0 | High |

2. Interaction with DNA and Proteins

The interaction of dnbpy with DNA has been studied extensively. It has been shown to bind to calf thymus DNA (CT-DNA) through groove binding mechanisms, which was confirmed by fluorescence spectroscopy and viscosity measurements. The binding affinity was influenced by the presence of metal ions in complex formation .

Additionally, dnbpy complexes demonstrated significant interactions with bovine serum albumin (BSA), leading to quenching of intrinsic fluorescence in a static quenching mode, indicating strong binding between the complex and the protein .

3. Antioxidant Activity

Dnbpy exhibits notable antioxidant properties, which contribute to its potential therapeutic applications. The radical scavenging ability of dnbpy was evaluated using various assays including DPPH radical scavenging and hydroxyl radical assays. Results indicated that dnbpy complexes possess superior antioxidant activity compared to standard antioxidants like vitamin C .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of a ruthenium complex derived from dnbpy against several human cancer cell lines. The results indicated that the complex not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of dnbpy derivatives against various bacterial strains. The results demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,4'-Dicyano-2,2'-bipyridine and its key derivatives?

- Methodology : The synthesis of this compound derivatives often begins with functionalizing 2,2'-bipyridine via nitration or oxidation. For example, 6,6’-dicyano-2,2’-bipyridine (XIII) is synthesized by converting 2,2’-bipyridine-N,N’-dioxide (XII) using nitration and subsequent cyanation steps . Improved yields (up to 90%) are achieved through dichromate acid oxidation of intermediates . Key derivatives like 4,4’-dihydroxamic acid variants (V, VI) are synthesized via hydroxamic acid functionalization for metal coordination studies .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in sealed containers in dry, ventilated areas away from acids/oxidizers .

- Spills : Clean using inert absorbents and avoid generating dust .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methods :

- NMR : To confirm substituent positions and purity (e.g., NMR for cyano group analysis) .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal structures of metal complexes .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

- Approach :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange for accurate thermochemistry .

- Basis Sets : Apply triple-zeta basis sets (e.g., 6-311G**) for geometry optimization .

- Validation : Compare calculated redox potentials or absorption spectra with experimental data (e.g., cyclic voltammetry, UV-Vis) .

Q. What strategies are effective in synthesizing and characterizing novel metal complexes with this compound?

- Synthesis :

- Ligand Design : Introduce electron-withdrawing cyano groups to enhance metal-ligand charge transfer (MLCT) in Ru(II) or Ir(III) complexes .

- Coordination : Use reflux conditions in ethanol/water with metal precursors (e.g., RuCl) and ligand ratios optimized for chelation .

- Characterization :

- UV-Vis/NIR : Track MLCT transitions in solar cell applications .

- Electrochemical Analysis : Measure redox potentials (e.g., Ru couples) .

- XRD : Confirm octahedral geometry in Ir(III) complexes .

Q. How does the substitution pattern on bipyridine ligands influence the photophysical properties of their metal complexes?

- Key Factors :

- Electron-Withdrawing Groups (CN) : Stabilize MLCT states, red-shifting emission in Ir(III) complexes .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce aggregation in Ru-based dyes for DSSCs .

- Computational Modeling : Use time-dependent DFT (TD-DFT) to predict absorption/emission spectra .

Q. What are the challenges in developing this compound-based coordination polymers, and how can they be addressed?

- Challenges :

- Solubility : Poor solubility in polar solvents limits crystallization. Use mixed solvents (DMF/EtOH) .

- Bridging Geometry : Ensure linear 4,4’-substitution for 1D/2D polymer frameworks .

- Solutions :

- Counterion Selection : Use BF or PF to stabilize cationic frameworks .

- MOF Integration : Incorporate into UiO-67-type frameworks for photocatalytic applications .

Properties

IUPAC Name |

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFOUVCDJGKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439972 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67491-43-4 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.